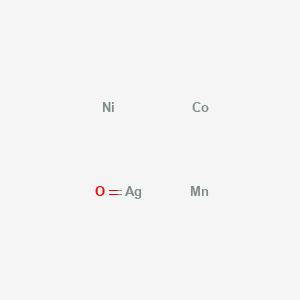

Cobalt;manganese;nickel;oxosilver

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt, manganese, nickel, and oxosilver form a complex compound that is of significant interest in various scientific fields. This compound is particularly notable for its applications in advanced battery technologies, especially in lithium-ion batteries. The combination of these metals results in a material with unique electrochemical properties, making it a valuable component in energy storage solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cobalt, manganese, nickel, and oxosilver compounds typically involves co-precipitation methods, where metal salts are dissolved in a solution and precipitated out using a base. This is followed by calcination at high temperatures to form the desired oxide structure. For instance, a common method involves dissolving cobalt, manganese, and nickel salts in water, followed by the addition of a silver nitrate solution. The mixture is then heated to induce precipitation, and the resulting solid is calcined at temperatures ranging from 700°C to 900°C .

Industrial Production Methods: On an industrial scale, the production of these compounds often employs spray roasting techniques. This method involves spraying a solution of the metal salts into a high-temperature chamber, where rapid evaporation and thermal decomposition occur, resulting in the formation of the oxide compound. This process is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the metals in the compound can change their oxidation states, which is crucial for their function in battery applications. Reduction reactions often involve the gain of electrons by the metal ions, while substitution reactions can occur when one metal ion is replaced by another in the compound’s structure .

Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, which are essential for the formation of lithium-ion batteries. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the final product. For example, the oxidation of cobalt and nickel in the presence of lithium ions is a critical step in forming the active cathode material for batteries .

Major Products Formed: The major products formed from these reactions are typically mixed metal oxides with specific stoichiometries, such as lithium nickel manganese cobalt oxide. These products are characterized by their high energy density and stability, making them ideal for use in rechargeable batteries .

Aplicaciones Científicas De Investigación

The compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound’s components are studied for their potential therapeutic effects and as imaging agents. Industrially, the compound is primarily used in the production of high-performance batteries for electric vehicles and portable electronic devices .

Mecanismo De Acción

The mechanism by which the compound exerts its effects is primarily through its electrochemical properties. In lithium-ion batteries, the compound acts as a cathode material, where lithium ions intercalate and de-intercalate during the charging and discharging cycles. This process involves the oxidation and reduction of the metal ions, which facilitates the flow of electrons and the storage of energy .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share some electrochemical properties but differ in their stability, energy density, and cost.

Uniqueness: The uniqueness of the cobalt, manganese, nickel, and oxosilver compound lies in its balanced combination of high energy density, stability, and cost-effectiveness. Unlike lithium cobalt oxide, which is expensive and less stable, the inclusion of manganese and nickel improves the overall performance and reduces costs .

Propiedades

Número CAS |

802052-34-2 |

|---|---|

Fórmula molecular |

AgCoMnNiO |

Peso molecular |

296.432 g/mol |

Nombre IUPAC |

cobalt;manganese;nickel;oxosilver |

InChI |

InChI=1S/Ag.Co.Mn.Ni.O |

Clave InChI |

HLUTYDGWRWIHJN-UHFFFAOYSA-N |

SMILES canónico |

O=[Ag].[Mn].[Co].[Ni] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)

![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)

![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)

![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)